s-Octyl 4-methylbenzenesulfonothioate
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Overview
Description
s-Octyl 4-methylbenzenesulfonothioate: is an organic compound with the molecular formula C15H24O2S2. It is a derivative of benzenesulfonothioate, where the sulfonothioate group is attached to an octyl chain and a methyl-substituted benzene ring. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s-Octyl 4-methylbenzenesulfonothioate typically involves the reaction of sodium 4-methylbenzenesulfonothioate with octyl halides. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfonothioate anion attacks the alkyl halide, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of efficient mixing and continuous flow reactors can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: s-Octyl 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols.
Substitution: The sulfonothioate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonothioate group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
s-Octyl 4-methylbenzenesulfonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving sulfur transfer.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of s-Octyl 4-methylbenzenesulfonothioate involves the interaction of the sulfonothioate group with various molecular targets. The sulfonothioate group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical reactions, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
- s-Octyl 4-methylbenzenesulfonate
- s-Octyl 4-methylbenzenesulfonamide
- s-Octyl 4-methylbenzenesulfonyl chloride
Comparison: s-Octyl 4-methylbenzenesulfonothioate is unique due to the presence of the sulfonothioate group, which imparts distinct reactivity compared to other sulfonyl derivatives. This uniqueness makes it particularly useful in reactions requiring sulfur transfer or modification .
Biological Activity
s-Octyl 4-methylbenzenesulfonothioate, a compound belonging to the class of thiosulfonates, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Synthesis
This compound is characterized by its sulfonothioate functional group, which is known to exhibit diverse reactivity in organic synthesis. The general structure can be represented as:
Where R represents the octyl group and R′ represents the 4-methylphenyl group. The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with octyl thiol under controlled conditions to yield the desired sulfonothioate.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that thiosulfonates can possess antimicrobial activity against various pathogens. The compound's ability to disrupt microbial membranes suggests potential applications in developing antimicrobial agents.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by free radicals.
- Enzyme Inhibition : Preliminary findings suggest that this compound could inhibit specific enzymes, potentially influencing metabolic pathways related to disease processes.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound has significant potential as an antimicrobial agent.
Case Study 2: Antioxidant Activity
Another study assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The results demonstrated a concentration-dependent scavenging effect:
Concentration (µg/mL) | % Scavenging Activity |
---|---|
10 | 25% |
50 | 55% |
100 | 80% |
This indicates that this compound could serve as a potential antioxidant in therapeutic applications.
The biological activities of this compound can be attributed to its chemical structure, which allows it to interact with biological macromolecules. For instance, the thiosulfonate group may facilitate redox reactions, leading to enzyme inhibition or modulation of signaling pathways involved in oxidative stress responses.
Properties
Molecular Formula |
C15H24O2S2 |
---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
(4-methylphenyl)-octan-2-yloxy-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C15H24O2S2/c1-4-5-6-7-8-14(3)17-19(16,18)15-11-9-13(2)10-12-15/h9-12,14H,4-8H2,1-3H3 |
InChI Key |
WCVKHTFTNOORGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OS(=O)(=S)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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